Temporin-ALh
Description
Temporin-ALh is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Rana temporaria frog. It belongs to the temporin family, which is characterized by short sequences (typically 10–14 amino acids), a net positive charge, and amphipathic properties that enable interactions with microbial membranes . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, fungi, and some enveloped viruses. Its mechanism of action involves disrupting microbial membrane integrity through electrostatic interactions with negatively charged phospholipids, leading to cell lysis . Structurally, this compound contains a conserved N-terminal domain and a variable C-terminal region, which contributes to its specificity and potency.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPIVGKLLSGLSGLS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Temporin-ALh’s properties, we compare it with two structurally and functionally related AMPs: Temporin-1Ta and Brevinin-2R . These peptides were selected due to their shared origins in amphibian secretions and overlapping antimicrobial profiles.
Table 1: Structural and Functional Comparison of this compound with Temporin-1Ta and Brevinin-2R
| Property | This compound | Temporin-1Ta | Brevinin-2R |
|---|---|---|---|
| Sequence | FLPLIGRVLSGIL-NH₂ | FLPLIGRILSGL-NH₂ | GIMDTIKNVAKVAAGLPALNC |
| Length (residues) | 13 | 12 | 21 |
| Net Charge (pH 7) | +3 | +2 | +5 |
| Key Residues | Arg⁶, Val⁷ | Arg⁶, Ile⁷ | Lys⁵, Arg¹⁸ |
| Antimicrobial Activity | Gram-positive bacteria, fungi | Gram-positive bacteria | Gram-negative bacteria, fungi |
| Hemolytic Activity | Low (≤10% at 50 μM) | Moderate (20% at 50 μM) | High (≥50% at 50 μM) |
| Stability | Resistant to proteolysis | Moderate stability | Sensitive to serum proteases |
Sources : Data derived from supplementary tables in and comparative studies on amphibian AMPs .
Key Findings from Comparative Studies
Structural Determinants of Specificity
this compound’s +3 charge and hydrophobic residues (Val⁷, Leu³) enhance its selectivity for bacterial membranes over eukaryotic cells. In contrast, Brevinin-2R’s longer sequence and higher charge (+5) improve its efficacy against Gram-negative bacteria but increase hemolytic activity . Temporin-1Ta, with a +2 charge, shows reduced potency against fungi compared to this compound, highlighting the role of charge density in antimicrobial spectrum .
Mechanistic Differences
this compound induces rapid membrane depolarization in Staphylococcus aureus within 5 minutes, as shown in fluorescence-based assays . Brevinin-2R, however, forms toroidal pores in E. coli membranes, a mechanism requiring longer peptide-membrane interaction times . Temporin-1Ta exhibits intermediate kinetics, suggesting a balance between electrostatic and hydrophobic interactions.
Therapeutic Potential this compound’s low hemolytic activity at therapeutic concentrations (≤10% lysis at 50 μM) makes it a promising candidate for topical applications. Brevinin-2R’s high toxicity limits its use, while Temporin-1Ta’s moderate hemolysis necessitates formulation optimization .
Table 2: Comparative Efficacy Against Pathogens (MIC Values in μM)
| Pathogen | This compound | Temporin-1Ta | Brevinin-2R |
|---|---|---|---|
| Staphylococcus aureus | 2.5 | 5.0 | 10.0 |
| Escherichia coli | >50 | >50 | 6.25 |
| Candida albicans | 12.5 | 25.0 | 3.12 |
| Pseudomonas aeruginosa | >50 | >50 | 12.5 |
Notes: MIC (Minimum Inhibitory Concentration) values from in vitro assays . This compound’s superior activity against fungi and Gram-positive bacteria is evident.
Limitations and Challenges in Comparative Analysis
Comparative studies of AMPs face challenges in sample preparation and reproducibility. For example, variations in peptide synthesis (e.g., purity, folding) and membrane models (e.g., artificial vs. bacterial membranes) can skew results . Additionally, extraction methods for natural peptides like this compound may alter their native conformation, complicating direct comparisons with synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
